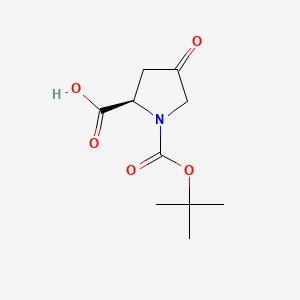

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

説明

The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s introduced into a molecule to protect a functional group from the influence of certain reactions. Once those reactions have been carried out, the Boc group can be removed to restore the functional group .

Synthesis Analysis

While specific synthesis methods for “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” are not available, the Boc group is typically introduced to a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .

Molecular Structure Analysis

The Boc group has the formula C5H9O2 and a molecular weight of 101.12376 . Its structure includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), linked by an oxygen atom .

Chemical Reactions Analysis

The Boc group can be removed from a molecule by an acid-catalyzed reaction, which is often carried out with trifluoroacetic acid . This reaction is commonly used in peptide synthesis, where the Boc group is used to protect amino groups .

Physical And Chemical Properties Analysis

The Boc group is a stable structure with a net charge of 0 . Its physical and chemical properties will depend on the specific molecule it’s part of.

科学的研究の応用

1. Deprotection of Boc Amino Acids and Peptides

- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .

- Methods of Application: The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

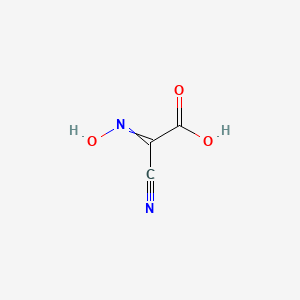

2. Deprotection of N-Boc Group

- Application Summary: This compound is used in the mild deprotection of the N-tert-butoxycarbonyl (N-Boc) group using oxalyl chloride .

- Methods of Application: The method involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

- Results: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

3. Synthesis of Tertiary Butyl Esters

- Application Summary: This compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application: The method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

- Results: The study did not provide specific results or outcomes .

将来の方向性

The use of the Boc group in organic synthesis is a well-established technique, and it’s likely to continue being used due to its effectiveness and versatility . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of new compounds.

特性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654649 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |

CAS RN |

364077-84-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)